3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione
Description
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a brominated heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core fused with a 4-bromo-substituted isoindolone moiety.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-8-3-1-2-6-7(8)5-15(12(6)18)9-4-10(16)14-11(9)17/h1-3,9H,4-5H2,(H,14,16,17) |
InChI Key |
RYMYHJYLWYFEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2CC3=C(C2=O)C=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves the cyclization of suitably substituted isoindole precursors bearing a bromine substituent at the 4-position. The key steps include:
- Preparation of 4-bromo-1-oxo-2,3-dihydro-1H-isoindole intermediates via aromatic bromination of isoindoline derivatives.
- Intramolecular cyclization facilitated by nucleophilic attack of the amide nitrogen on the electrophilic carbonyl carbon, leading to the formation of the isoindoline core fused with the pyrrolidine-2,5-dione moiety.
Reaction Conditions:
- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in inert solvents like carbon tetrachloride or dichloromethane.
- Catalysts: Radical initiators (e.g., AIBN) or Lewis acids to promote electrophilic aromatic substitution.
- Temperature: Typically reflux conditions (~80-100°C).
- Purification: Crystallization or chromatography to isolate the brominated isoindole.
Advantages:
- High regioselectivity.
- Suitable for scale-up with controlled bromination.
Amide Coupling of 4-Bromo-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylic Acid Derivatives
Method Overview:
This route involves coupling of the brominated isoindole carboxylic acid with pyrrolidine-2,5-dione derivatives:
- Synthesis of 4-bromo-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylic acid via oxidation of the corresponding isoindoline derivative.
Amide bond formation with pyrrolidine-2,5-dione derivatives using coupling reagents such as:
-
- Solvent: Dimethylformamide (DMF) or dichloromethane.
- Temperature: Ambient or slightly elevated (~25-40°C).
- Time: 12-24 hours.
Outcome:
Formation of the target compound via nucleophilic attack of the amine on the activated carboxylic acid, followed by cyclization to form the fused heterocyclic system.
Multistep Heterocyclic Synthesis via Oxidative Cyclization
Method Overview:
An alternative involves constructing the isoindoline core through oxidative cyclization:
- Starting materials: Aromatic amines or aniline derivatives with appropriate substituents.
Oxidative cyclization using oxidants such as:
Subsequent bromination at the 4-position of the isoindoline ring.
- Coupling with pyrrolidine-2,5-dione derivatives as described above.
Reaction Conditions:
- Oxidation performed in aqueous or mixed solvent systems.
- Controlled temperature (~0-25°C) to prevent over-oxidation.
- Bromination carried out post-oxidation to introduce the bromine substituent selectively.
Preparation of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione (succinimide) core is typically synthesized via cyclization of succinic acid derivatives :
- Starting materials: Succinic acid or its derivatives.
- Reaction: Heating with ammonia or ammonium salts to form succinimide.
- Conditions: Reflux in acetic acid or other suitable solvents.
This core then undergoes functionalization to introduce the amino or carboxyl groups necessary for subsequent coupling reactions.
Data Table: Summary of Key Preparation Methods
| Method Number | Starting Material | Key Reagents / Conditions | Main Transformation | Advantages |
|---|---|---|---|---|
| 1 | Aromatic bromides (e.g., brominated isoindole) | NBS, radical initiators, reflux conditions | Electrophilic bromination and cyclization | High regioselectivity, scalable |
| 2 | Isoindole carboxylic acid derivatives | DCC/EDC/HATU, pyrrolidine-2,5-dione derivatives | Amide coupling, intramolecular cyclization | Efficient amidation, good yields |
| 3 | Aromatic amines, oxidants (KMnO₄, CAN) | Oxidation, bromination, coupling reagents | Oxidative cyclization, bromination | Versatile, allows functionalization |
| 4 | Succinic acid derivatives | Ammonia, reflux in acetic acid | Cyclization to succinimide core | Straightforward, well-established |
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the isoindoline moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Comparisons
Core Modifications
- Target Compound : Contains a 4-bromo-isoindolone fused to pyrrolidine-2,5-dione. The bromine atom at the isoindolone’s 4-position likely enhances electrophilicity and steric bulk.
- 3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives : Replace isoindolone with an indole ring. These derivatives, such as those synthesized by the Warsaw Medical University, exhibit dual 5-HT1A and serotonin transporter (SERT) binding due to the indole’s planar structure and hydrogen-bonding capacity .
- Brominated Pyrazoline Derivatives : Example: 3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-tetrahydroindol-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (Compound 5). This compound substitutes the isoindolone with a pyrazoline ring and bromophenyl group, demonstrating distinct electronic and steric profiles .
Substituent Effects
- Halogenation: Bromine in the target compound vs. chlorine or methoxy groups in analogs (e.g., Compound 17: 4-chlorophenyl variant).
- Alkyl Chains: Derivatives like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione incorporate long alkyl chains, enhancing solubility in organic solvents (e.g., tetrahydrofuran) but limiting blood-brain barrier penetration compared to aromatic brominated analogs .
Physicochemical Properties
Biological Activity
3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, mechanisms of action, and various biological applications, supported by relevant research findings and data.
Structural Characteristics
The compound features a unique combination of a pyrrolidine ring fused with a 2,3-dihydro-1H-isoindole moiety. The presence of a bromine atom significantly influences its chemical reactivity and biological interactions. Its molecular formula is with a molecular weight of 309.11 g/mol .
Research indicates that this compound interacts with specific molecular targets in biological systems. The compound may act as an inhibitor or activator of various enzymes, modulating biochemical pathways that are crucial for cellular function. Notably, it has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway . This pathway is essential for producing neuroactive and immunoregulatory metabolites.
Anticancer Properties
The compound has shown promise in the treatment and prevention of cancer. It functions as an IDO1 inhibitor, which can enhance anti-tumor immunity by preventing tumor-induced immune suppression . In vitro studies have demonstrated its potential to inhibit cancer cell proliferation.
Antimicrobial Activity
Research has identified this compound as a potential scaffold for developing novel antibacterial agents targeting multidrug-resistant strains such as Pseudomonas aeruginosa. The compound's structure allows it to bind effectively to key bacterial proteins, inhibiting their function .
Table 1: Summary of Biological Activities
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including bromination and the introduction of the pyrrolidine ring. Common reagents include N-bromosuccinimide (NBS) in dichloromethane under controlled conditions . In industrial settings, automated reactors may be utilized to enhance yield and efficiency.
Comparison with Similar Compounds
The uniqueness of this compound is highlighted when compared to structurally similar compounds such as lenalidomide and thalidomide. While these compounds share the isoindole structure, the specific brominated configuration of our compound imparts distinct biological properties that warrant further investigation in medicinal chemistry .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione, and what analytical techniques are used for its structural verification?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving brominated isoindole intermediates and pyrrolidine-2,5-dione derivatives. Key steps include nucleophilic substitution and cyclization reactions. For example, brominated precursors (e.g., 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine) can undergo coupling or functionalization reactions in tetrahydrofuran (THF) or under acidic conditions . Structural verification relies on NMR spectroscopy (¹H and ¹³C) to confirm proton environments and carbon frameworks, IR spectroscopy for functional group analysis (e.g., C=O stretches at ~1650–1700 cm⁻¹), and mass spectrometry for molecular weight confirmation .
Q. How is the purity of this compound assessed during synthesis, and what purification methods are effective?
- Methodological Answer : Purity is evaluated using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Purification often involves silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) . For challenging separations, recrystallization from solvents like dichloromethane or methanol may improve yield and purity. Evidence shows yields ranging from 36% to 84% depending on reaction optimization .
Advanced Research Questions
Q. How can researchers investigate polymorphic forms of this compound, and what implications do these forms have on its physicochemical properties?
- Methodological Answer : Polymorph screening requires techniques like X-ray diffraction (XRD) , differential scanning calorimetry (DSC) , and dynamic vapor sorption (DVS) . For example, polymorphic forms of structurally similar compounds (e.g., 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione) have been characterized to assess solubility, stability, and bioavailability . Computational modeling (e.g., density functional theory) can predict lattice energies and guide crystallization conditions.
Q. What strategies can resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. A systematic approach includes:
- Dose-response validation : Replicate studies using standardized protocols.
- Metabolite profiling : Assess degradation products via LC-MS to rule out off-target effects.
- Theoretical alignment : Link findings to established mechanisms (e.g., kinase inhibition pathways) to contextualize discrepancies .
Q. How can molecular docking studies elucidate the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Docking simulations (using tools like AutoDock or Schrödinger) can model binding affinities to targets such as kinases or receptors. For example, isoindole-dione derivatives exhibit interactions with ATP-binding pockets via hydrogen bonding and hydrophobic contacts . Pairing docking with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides experimental validation of predicted binding modes .
Q. What approaches optimize reaction yields for large-scale synthesis while minimizing side products?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Process control : Real-time monitoring via in-situ FTIR or Raman spectroscopy reduces byproduct formation . Evidence from brominated pyrazole syntheses shows yield improvements from 37% to 84% through iterative condition adjustments .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in aqueous vs. organic solvents?
- Methodological Answer : Solubility discrepancies may stem from pH-dependent ionization or polymorphic forms. A stepwise protocol includes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
